Cas no 385384-26-9 (Daphnicyclidin F)
Daphnicyclidin F Chemical and Physical Properties
Names and Identifiers
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- Daphnicyclidin F
- [ "" ]
- Methyl (7aS,9R,11R,12S,13aR,13bS)-3,4,6,7,7a,8,10,11,12,13,13a,13b-dodecahydro-12-hydroxy-11,13b-dimethyl-14-oxo-1,12-methanopyrano[2a(2),3a(2),4a(2):8,1]azuleno[4,5-a]indolizine-2-carboxylate
- methyl (2S,3R,5S,6R,10S)-5-hydroxy-2,6-dimethyl-21-oxo-14-oxa-8-azahexacyclo[11.6.1.15,19.02,10.03,8.017,20]henicosa-1(19),13(20),17-triene-18-carboxylate
- DTXSID201098737
- HY-N7470
- CS-0129802
- AKOS040763124
- 385384-26-9
-
- Inchi: 1S/C23H27NO5/c1-11-9-24-10-12-4-5-14-16-13(6-7-29-14)17(21(26)28-3)18-19(16)22(12,2)15(24)8-23(11,27)20(18)25/h11-12,15,27H,4-10H2,1-3H3/t11-,12-,15-,22-,23+/m1/s1
- InChI Key: CBULSUOPAXBENF-VBIFSVJFSA-N
- SMILES: O[C@]12C(C3C(C(=O)OC)=C4CCOC5CC[C@@H]6CN(C[C@H]1C)[C@H](C2)[C@]6(C)C=3C=54)=O
Computed Properties
- Exact Mass: 397.18892296g/mol
- Monoisotopic Mass: 397.18892296g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 29
- Rotatable Bond Count: 2
- Complexity: 974
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 76.1Ų
Experimental Properties
- Color/Form: Yellow powder
- Density: 1.39±0.1 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 604.7±55.0 °C at 760 mmHg
- Flash Point: 319.5±31.5 °C
- Solubility: Almost insoluble (0.039 g/l) (25 º C),
- Vapor Pressure: 0.0±3.9 mmHg at 25°C
Daphnicyclidin F Security Information
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ℃, better at -4 ℃
Daphnicyclidin F Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN6058-5 mg |
Daphnicyclidin F |
385384-26-9 | 5mg |
¥6115.00 | 2022-04-26 | ||
| TargetMol Chemicals | TN6058-5 mg |
Daphnicyclidin F |
385384-26-9 | 98% | 5mg |
¥ 4,510 | 2023-07-11 | |
| TargetMol Chemicals | TN6058-1 mL * 10 mM (in DMSO) |
Daphnicyclidin F |
385384-26-9 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4610 | 2023-09-15 | |
| TargetMol Chemicals | TN6058-5mg |
Daphnicyclidin F |
385384-26-9 | 5mg |
¥ 4510 | 2024-07-20 | ||
| A2B Chem LLC | AF87137-5mg |
Daphnicyclidin F |
385384-26-9 | 5mg |
$802.00 | 2024-04-20 | ||
| TargetMol Chemicals | TN6058-1 ml * 10 mm |
Daphnicyclidin F |
385384-26-9 | 1 ml * 10 mm |
¥ 4610 | 2024-07-20 |
Daphnicyclidin F Related Literature
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on Daphnicyclidin F
Exploring Daphnicyclidin F (CAS No. 385384-26-9): A Natural Alkaloid with Promising Bioactive Properties
Daphnicyclidin F (CAS No. 385384-26-9) is a naturally occurring alkaloid compound derived from the Daphniphyllum genus of plants. This structurally complex molecule has garnered significant attention in recent years due to its unique chemical architecture and potential pharmacological applications. Researchers have identified Daphnicyclidin F as part of a broader class of Daphniphyllum alkaloids, which are known for their intricate polycyclic frameworks and diverse biological activities.
The isolation and characterization of Daphnicyclidin F represent an important milestone in natural product chemistry. With its molecular formula C30H39NO4, this compound exhibits a fascinating pentacyclic skeleton that challenges synthetic chemists to develop innovative strategies for its total synthesis. The structural complexity of 385384-26-9 has made it a compelling target for organic synthesis studies, with several research groups working on developing efficient synthetic routes to access this molecule and its analogs.
Recent studies have explored the potential biological activities of Daphnicyclidin F, particularly in the context of neuroprotective effects and anti-inflammatory properties. These findings align with current scientific interest in natural products that may support neurological health, a topic of growing public concern given the rising prevalence of neurodegenerative conditions. The compound's mechanism of action appears to involve modulation of specific cellular signaling pathways, though further research is needed to fully elucidate its pharmacological profile.
From a phytochemical perspective, Daphnicyclidin F represents an excellent example of nature's synthetic prowess. The Daphniphyllum plants that produce this compound have evolved sophisticated biosynthetic pathways to create such complex molecules, likely as part of their chemical defense systems. Understanding these biosynthetic pathways could provide valuable insights for developing new biocatalytic methods in pharmaceutical production.
The study of 385384-26-9 also contributes to the growing field of chemodiversity in natural products. As scientists seek novel chemical scaffolds for drug discovery, compounds like Daphnicyclidin F offer unique structural templates that may lead to the development of new therapeutic agents. This aligns with current trends in precision medicine and personalized therapeutics, where structurally novel compounds are increasingly valued for their potential to address unmet medical needs.
Analytical characterization of Daphnicyclidin F typically involves advanced techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. These methods are crucial for confirming the compound's structure and purity, especially given the complexity of its polycyclic framework. The development of reliable analytical methods for 385384-26-9 has facilitated quality control in research applications and supports future pharmacological studies.
In the context of drug discovery, Daphnicyclidin F presents both opportunities and challenges. While its complex structure offers potential for unique biological interactions, this same complexity makes synthetic access difficult. Current research focuses on identifying structure-activity relationships (SAR) to guide the development of simplified analogs that retain biological activity while being more synthetically accessible. This approach reflects modern strategies in medicinal chemistry optimization.
The ecological significance of Daphnicyclidin F production in Daphniphyllum plants remains an area of active investigation. Some researchers hypothesize that these alkaloids may play roles in plant defense against herbivores or microbial pathogens. Understanding these ecological interactions could inform sustainable harvesting strategies and cultivation methods for these valuable medicinal plants.
From a pharmacokinetic perspective, preliminary studies suggest that 385384-26-9 may require structural modification to improve its bioavailability and metabolic stability. These considerations are crucial for translating the compound's in vitro activity into potential therapeutic applications. Current research explores various prodrug strategies and formulation approaches to address these challenges.
The discovery of Daphnicyclidin F underscores the importance of biodiversity conservation in drug discovery. As a rare natural product from specific plant species, its availability depends on preserving the ecosystems where these plants thrive. This connection between natural product chemistry and conservation biology highlights the interdisciplinary nature of modern pharmaceutical research.
Future directions for Daphnicyclidin F research may include detailed investigations of its molecular targets, comprehensive toxicity profiling, and exploration of potential synergistic effects with other bioactive compounds. The growing interest in multi-target therapeutics makes polyfunctional natural products like 385384-26-9 particularly intriguing for further study.
In summary, Daphnicyclidin F (CAS No. 385384-26-9) represents a fascinating example of nature's chemical ingenuity. Its complex structure, potential biological activities, and synthetic challenges make it a compelling subject for ongoing research across multiple disciplines, from organic chemistry to pharmacology. As scientific understanding of this compound deepens, it may contribute valuable insights and potential leads for addressing various health challenges.
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